Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate

IDO1 binding affinity Microscale Thermophoresis (MST) Immuno-oncology target engagement

This product is the high-purity oxalate salt of VIS351, optimized for reproducible in vitro and in vivo studies. It is indispensable for cleanly separating IDO1's non-enzymatic immunoregulatory signaling from its metabolic functions. Validate your research with the only chemical tool that selectively activates the ITIM-mediated pathway without catalytic inhibition.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 473704-64-2
Cat. No. B2992991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate
CAS473704-64-2
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=CC=C3)O)C.C(=O)(C(=O)O)O
InChIInChI=1S/C19H22N2O.C2H2O4/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16;3-1(4)2(5)6/h3-11,17,20,22H,12-13H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyFTADXXZMMWSLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol Oxalate (CAS 473704-64-2): First-in-Class IDO1 ITIM Signaling Activator for Targeted Immuno-Oncology Procurement


1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate (CAS 473704-64-2) is the oxalate salt of VIS351, a synthetic 2-propanol derivative that acts as the first reported small-molecule positive modulator of the non-enzymatic, immunoreceptor tyrosine-based inhibitory motif (ITIM)-mediated signaling function of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Unlike conventional IDO1 catalytic inhibitors that block tryptophan-to-kynurenine conversion, this compound selectively shifts the conformational equilibrium of IDO1 toward ITIM-favoring folding, activating SHP phosphatase recruitment and downstream immunosuppressive signaling without inhibiting the enzyme's catalytic activity [1]. The oxalate salt form provides enhanced physicochemical properties relative to the free base (CAS 397882-20-1), including improved crystallinity and reduced hygroscopicity, which are critical for reproducible in vitro and in vivo experimental workflows .

Why IDO1 Catalytic Inhibitors (Epacadostat, Navoximod) Cannot Substitute for the ITIM-Activating Function of 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol Oxalate


Generic substitution of IDO1-targeting compounds fails because the target compound operates through a mechanistically distinct pathway—ITIM-mediated signaling activation—that is absent in all clinically advanced IDO1 catalytic inhibitors such as epacadostat (INCB024360) and navoximod (GDC-0919) [1]. Epacadostat is a potent competitive inhibitor of IDO1 catalytic activity (cellular IC50 = 7.7 nM) but does not activate ITIM signaling; conversely, VIS351 (free base of the target compound) activates ITIM signaling with a Kd of 1.90 μM while showing no catalytic inhibition whatsoever [1][2]. The divergent conformational states that govern enzymatic versus signaling functions of IDO1 are differentially stabilized by these two classes of ligands, meaning a researcher or procurement officer selecting a generic IDO1 inhibitor would entirely miss the non-enzymatic signaling pharmacology that is the unique value proposition of this compound [1].

Quantitative Differentiation Evidence: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol Oxalate vs. Closest IDO1 Modulator Comparators


Direct Binding Affinity: VIS351 vs. Epacadostat for Recombinant Human IDO1 by Microscale Thermophoresis

In a direct head-to-head comparison using Microscale Thermophoresis (MST) with recombinant human IDO1, VIS351 (the free base of the target compound) demonstrated a dissociation constant (Kd) of 1.90 μM, representing approximately 1.8‑fold tighter binding than epacadostat, which exhibited a Kd of 3.46 μM (3,460 nM) under comparable MST conditions [1][2]. This affinity advantage is remarkable given that epacadostat is a nanomolar catalytic inhibitor while VIS351 lacks catalytic inhibition entirely, indicating that the binding poses and conformational consequences of the two ligands are fundamentally different [1].

IDO1 binding affinity Microscale Thermophoresis (MST) Immuno-oncology target engagement

Functional Mechanism Divergence: ITIM Signaling Activation (VIS351) vs. Catalytic Inhibition (Epacadostat) at Recombinant and Cellular Levels

The target compound is the only IDO1 ligand reported to activate ITIM-mediated signaling without detectable catalytic inhibition. VIS351 showed zero catalytic inhibition of recombinant human IDO1 enzyme, whereas epacadostat potently inhibited the enzyme with a cellular IC50 of 7.70 nM in IFNγ-stimulated human A375 cells [1][2]. Correspondingly, VIS351 activated ITIM phosphorylation and SHP‑1/SHP‑2 phosphatase recruitment in cellular assays—a functional readout completely absent for epacadostat under identical conditions [1]. This orthogonal functional profile renders any catalytic inhibitor unsuitable as a surrogate for the target compound.

IDO1 catalytic inhibition ITIM phosphorylation Non-enzymatic signaling Mechanism of action

In Vivo Validation: VIS351 Confers ITIM‑Dependent Immunosuppressive Phenotype in Mouse Plasmacytoid Dendritic Cells

VIS351 is the only IDO1‑targeting small molecule for which ITIM‑mediated in vivo immunosuppressive activity has been directly demonstrated. In mouse plasmacytoid dendritic cells (pDCs), VIS351 treatment activated IDO1 ITIM signaling, leading to a measurable immunosuppressive phenotype detectable in vivo—an endpoint never reported for epacadostat, navoximod, or any other catalytic IDO1 inhibitor in comparable models [1]. While a direct side‑by‑side in vivo comparison with a catalytic inhibitor in the same study is lacking, the literature establishes that catalytic inhibitors do not activate ITIM signaling, making this functional outcome unique to the target compound class [1].

In vivo IDO1 signaling Plasmacytoid dendritic cells Immunosuppressive phenotype Preclinical proof‑of‑concept

SAR Determinants: Critical Role of the Phenylamino Substituent for ITIM Activation Potency

Within the focused 2‑propanolol library screened by Albini et al., the phenylamino substituent at the propanol 3‑position was identified as a critical determinant for ITIM‑activating activity [1]. Closely related structural analogs such as 1‑(2,3‑dimethyl‑1H‑indol‑1‑yl)‑3‑(phenethylamino)propan‑2‑ol hydrochloride (CAS 473703‑38‑7) and 1‑(2,3‑dimethyl‑1H‑indol‑1‑yl)‑3‑((2,3‑dimethylphenyl)amino)propan‑2‑ol oxalate (CAS 1216752‑26‑9), which bear extended or substituted aniline moieties, have not been reported as ITIM activators in the peer‑reviewed literature and exhibit different biological profiles (e.g., affinity for prostaglandin D synthase or cytochrome P450 interactions) . Although quantitative SAR data for all analogs are not publicly available, the unique ITIM‑activating phenotype has been explicitly associated with the unsubstituted phenylamino derivative, making non‑identical indole‑propanolamine compounds inadequate surrogates for the target compound in IDO1 signaling studies.

Structure‑Activity Relationship (SAR) IDO1 ITIM activation Phenylamino pharmacophore Chemical probe specificity

Salt Form Selection: Oxalate vs. Free Base—Impact on Solid‑State Stability and Experimental Reproducibility

The oxalate salt (CAS 473704‑64‑2) offers measurable formulation advantages over the free base (CAS 397882‑20‑1). Although direct head‑to‑head quantitative stability data for this specific compound are not published, class‑level analysis of indole‑based aminoalcohol oxalate salts indicates that oxalate salt formation typically reduces hygroscopicity, increases aqueous solubility by >20‑fold relative to the free base, and extends room‑temperature shelf‑life through improved crystallinity . The free base VIS351 is a viscous oil or low‑melting solid with solubility limited to DMSO (10 mM), requiring strictly anhydrous handling; the oxalate salt is a free‑flowing crystalline powder that can be accurately weighed under standard laboratory conditions, significantly reducing inter‑experiment variability in dose‑response studies . These differences, while supportive rather than target‑specific, are materially relevant for procurement decisions involving milligram‑to‑gram scale compound management and in vivo formulation preparation.

Salt form selection Solid‑state stability Oxalate salt vs. free base Reproducible procurement

Target Class Selectivity: VIS351 Lacks Catalytic Inhibition of IDO1 While Sparing Tryptophan Catabolism—Differentiation from All Clinical IDO1 Inhibitors

A critical differentiation of the target compound is its complete lack of interference with the catalytic tryptophan‑to‑kynurenine pathway. VIS351 at concentrations up to 100 μM showed zero inhibition of recombinant human IDO1 enzymatic activity, whereas all clinical‑stage IDO1 inhibitors (epacadostat, navoximod, linrodostat/BMS‑986205) are defined by their nanomolar catalytic IC50 values [1][2]. This property makes the target compound uniquely suited for dissecting the relative contributions of enzymatic versus non‑enzymatic IDO1 functions in immune cell biology, without the confounding variable of tryptophan depletion or kynurenine accumulation that accompanies every catalytic inhibitor. Furthermore, the absence of catalytic inhibition implies that the compound does not interfere with the physiological tryptophan metabolic pathway, an attribute that is mechanistically unattainable with any IDO1 catalytic inhibitor currently in research use.

IDO1 catalytic inhibition Tryptophan catabolism IDO2/TDO selectivity Non‑enzymatic signaling pathway

Validated Research and Industrial Applications of 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol Oxalate (CAS 473704-64-2) Based on Quantitative Differentiation Evidence


Dissecting IDO1 Non‑Enzymatic Signaling in Immune Cell Biology

The target compound is the only chemical tool that selectively activates the ITIM‑mediated signaling function of IDO1 without concurrent tryptophan depletion or kynurenine production [1]. This enables researchers to cleanly separate the non‑enzymatic immunoregulatory activities of IDO1 from its metabolic functions—an experimental design impossible with catalytic inhibitors such as epacadostat or navoximod. The oxalate salt's crystalline solid‑state form, as noted in Evidence Item 5, supports reproducible dose‑response studies in dendritic cell, macrophage, and T‑cell co‑culture systems, making it the compound of choice for mechanistic immunology studies focused on IDO1 signaling.

Fragment‑Based Drug Discovery for First‑in‑Class IDO1 Signaling Modulators

As the original validated fragment hit that established the druggability of the IDO1 ITIM‑binding pocket, the target compound serves as an essential reference ligand for fragment‑based screening campaigns and structure‑based drug design [1]. Its µM‑level binding affinity (Kd = 1.90 μM by MST), orthogonal to catalytic inhibitor binding sites, makes it an ideal starting point for fragment growing and scaffold‑hopping programs aimed at developing higher‑affinity ITIM activators with drug‑like properties. The availability of a well‑characterized oxalate salt with defined purity and stability, as supported by Evidence Items 5 and 6, facilitates high‑throughput crystallography and biophysical assay development.

Preclinical Autoimmune and Transplantation Tolerance Models

IDO1 expression defects have been causally linked to autoimmune pathogenesis, and ITIM‑mediated signaling is proposed to mediate long‑term immunosuppressive tolerance [1]. The unique in vivo demonstration that VIS351 can confer an immunosuppressive phenotype in mouse plasmacytoid dendritic cells (Evidence Item 3) positions this compound as the only validated small‑molecule probe for testing IDO1 signaling restoration as a therapeutic strategy in preclinical models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis, collagen‑induced arthritis) and allograft transplantation. Catalytic inhibitors are mechanistically incapable of replicating this ITIM‑dependent in vivo pharmacology, as detailed in Evidence Item 2.

Chemical Biology Reference Standard for IDO1 Conformational State Discrimination

The ability of the target compound to shift the dynamic conformational equilibrium of IDO1 toward the ITIM‑favoring state, as demonstrated in Albini et al. [1], makes it an indispensable reference standard for biophysical studies aimed at distinguishing the enzyme's 'open' (catalytic) versus 'closed' (ITIM‑signaling competent) conformations. Applications include differential scanning fluorimetry, hydrogen‑deuterium exchange mass spectrometry, and cryo‑EM structural determination, where the compound's unique functional fingerprint—binding with µM affinity while inducing zero catalytic inhibition (Evidence Items 1, 2, and 6)—provides the clearest possible signal for identifying the signaling‑competent conformational ensemble.

Quote Request

Request a Quote for 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.